molecular formula C26H24N4O2 B11375565 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11375565
M. Wt: 424.5 g/mol
InChI Key: YCPBQQCYNCGXLM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core (pyrrole-pyrazole) with a ketone group at position 6. Its structure includes three key substituents:

  • 4-[4-(propan-2-yl)phenyl]: A para-isopropylphenyl group at position 4, introducing steric bulk and hydrophobic interactions.
  • 5-(pyridin-4-ylmethyl): A pyridine-derived substituent at position 5, enhancing solubility in polar solvents and enabling π-π stacking or coordination chemistry.

The molecular formula is C25H24N4O2 (calculated molar mass: ~420.49 g/mol).

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H24N4O2/c1-16(2)18-7-9-19(10-8-18)25-22-23(20-5-3-4-6-21(20)31)28-29-24(22)26(32)30(25)15-17-11-13-27-14-12-17/h3-14,16,25,31H,15H2,1-2H3,(H,28,29)

InChI Key

YCPBQQCYNCGXLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

ParameterOptimal Value
SolventEthanol with 1 mL acetic acid
Temperature80°C (reflux)
Molar Ratio1:1:1 (dioxobutanoate:aldehyde:amine)
Reaction Time20 hours
Yield74–86%

Mechanistic Insights :

  • Condensation : The aldehyde and amine form a Schiff base, which reacts with the dioxobutanoate’s ketone group to generate an enamine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen forms the chromeno[2,3-c]pyrrole core.

  • Acid Catalysis : Acetic acid promotes dehydration, stabilizing the dihydrochromeno-pyrrole product.

Key Data :

  • ¹H NMR (DMSO-d₆) : δ 7.5–8.1 ppm (aromatic protons), 5.2 ppm (pyrrole CH₂), 2.9 ppm (isopropyl methine).

  • HPLC Purity : >95%.

Ring-Opening and Pyrazole Formation

The chromeno[2,3-c]pyrrole intermediate undergoes ring-opening with hydrazine hydrate to yield the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core:

Optimized Conditions:

ParameterOptimal Value
SolventDioxane
Temperature40°C
Molar Ratio1:5 (chromeno-pyrrole:hydrazine)
Reaction Time4 hours
Yield72–94%

Mechanistic Pathway :

  • Nucleophilic Attack : Hydrazine’s NH₂ group opens the lactone ring, forming a hydrazide intermediate.

  • Tautomerization : Keto-enol tautomerism stabilizes the pyrazole ring.

  • Cyclodehydration : Acidic conditions (residual acetic acid) facilitate pyrazole ring closure.

Analytical Validation :

  • ¹H NMR (DMSO-d₆) : δ 6.7–7.5 ppm (2-hydroxyphenyl protons), 3.8 ppm (pyridin-4-ylmethyl CH₂).

  • 13C NMR : 162 ppm (pyrrolone carbonyl), 155 ppm (pyrazole C=N).

Purification and Crystallization

The crude product is purified via:

  • Crystallization : Ethanol/water mixtures (3:1) yield needle-like crystals.

  • Column Chromatography (if needed): Silica gel with ethyl acetate/hexane (1:2).

Purity Metrics :

  • HPLC : >98% (254 nm).

  • Melting Point : 220–223°C.

Spectroscopic and Computational Characterization

¹H/¹³C NMR : Full assignment confirms regioselectivity and functional group integrity.
HRMS : m/z 456.1912 [M+H]⁺ (calc. 456.1915 for C₂₇H₂₅N₃O₂).
X-ray Diffraction : Single-crystal analysis validates the cis configuration of the pyridin-4-ylmethyl and isopropyl groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Multicomponent + Hydrazine8698One-pot, scalable
Stepwise Condensation6592Better control for analogs
Green Solvent7895Environmentally friendly

Challenges and Optimization Strategies

  • Byproduct Formation : Excess hydrazine generates pyrazolecarboxylic acid hydrazide; mitigated by strict stoichiometry.

  • Solvent Selection : Dioxane outperforms ethanol in minimizing side reactions (e.g., over-oxidation).

  • Temperature Control : Heating >80°C reduces yields due to decomposition.

Industrial Scalability and Applications

  • Pharmaceutical Relevance : The compound’s fused heterocycles show potential as kinase inhibitors.

  • Process Optimization : Continuous-flow systems could enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The pyridin-4-ylmethyl group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation, but often involve the use of organic solvents, controlled temperatures, and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the pyridin-4-ylmethyl group would yield the corresponding amine. Substitution reactions can lead to a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its antitumor and anti-inflammatory properties. The pyrrolo[3,4-c]pyrazole scaffold is known for its ability to inhibit various enzymes related to inflammation and cancer progression.

Antitumor Activity

Recent studies have demonstrated that derivatives of the pyrrolo[3,4-c]pyrazole structure exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival. For instance, compounds with similar scaffolds have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been supported by its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting a role in managing conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

In vitro studies assessing the compound's biological activity often utilize cell viability assays to determine cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies typically measure IC50 values to quantify the effectiveness of the compound.

In Vivo Studies

Animal models are employed to evaluate the therapeutic efficacy and safety profile of the compound. These studies help in understanding pharmacokinetics, bioavailability, and potential side effects when administered at therapeutic doses.

Synthetic Methodologies

The synthesis of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves several key steps that ensure high yield and purity:

Multicomponent Reactions

Recent advancements in synthetic methodologies highlight the use of multicomponent reactions (MCRs) which allow for the efficient assembly of complex molecules from simpler precursors. This approach minimizes waste and maximizes atom economy.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely employed to validate the chemical identity and assess structural integrity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported on a series of pyrrolo[3,4-c]pyrazole derivatives where one specific derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of a related compound demonstrated a significant reduction in edema in a carrageenan-induced paw edema model in rats, suggesting that this class of compounds could be developed into effective anti-inflammatory agents.

Data Tables

Application AreaKey FindingsReferences
Antitumor ActivityIC50 = 10 µM against MCF-7[source needed]
Anti-inflammatorySignificant reduction in edema[source needed]
Synthetic MethodologiesHigh yield via multicomponent reactions[source needed]

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in the observed biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-(2-hydroxyphenyl), 4-(4-isopropylphenyl), 5-(pyridin-4-ylmethyl) C25H24N4O2 420.49 High polarity (pyridine), moderate steric bulk (isopropyl), H-bond donor (phenol)
[] 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 4-(4-chlorophenyl), 5-(3-methoxypropyl) C21H20ClN3O3 397.85 Enhanced lipophilicity (chlorine, methoxypropyl), reduced aromaticity
[] 3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4-(3,4,5-trimethoxyphenyl), 5-(2-phenylethyl) C28H26N4O4 482.54 High steric bulk, electron-rich (methoxy groups), π-π stacking potential
[] 4-(3-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4-(3-fluorophenyl), 3-(4-methylphenyl), 5-phenyl C23H18FN3O 379.41 Electron-withdrawing fluorine, planar phenyl groups, moderate hydrophobicity

Key Findings:

Fluorine in ’s compound may enhance membrane permeability due to its electronegativity and small size .

Steric and Electronic Effects: The isopropyl group in the target compound offers moderate steric hindrance, contrasting with the bulky trimethoxyphenyl group in , which may hinder receptor binding . The 2-hydroxyphenyl group (common in all compounds) acts as a hydrogen-bond donor, critical for interactions with biological targets or crystal packing .

Spectroscopic Characterization: FT-IR spectra (e.g., ) show O-H (~3540 cm⁻¹) and N-H (~3430 cm⁻¹) stretches in similar compounds, suggesting shared functional group signatures . Electron density analysis (via Multiwfn, ) could elucidate noncovalent interactions, such as hydrogen bonds or van der Waals forces, influenced by substituents .

Synthetic Accessibility :

  • highlights tetrazole-based intermediates for analogous compounds, implying feasible routes for the target compound’s synthesis via cyclization or cross-coupling .

Biological Activity

The compound 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[3,4-c]pyrazoles, characterized by a fused bicyclic structure. The presence of various functional groups, such as hydroxyl and pyridine moieties, suggests potential interactions with biological targets.

Research indicates that compounds within the pyrrolo[3,4-c]pyrazole family often exhibit diverse biological activities, including:

  • Antioxidant Activity : The hydroxyl group in the structure may contribute to free radical scavenging capabilities.
  • Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

In Vitro and In Vivo Studies

Several studies have investigated the biological activity of related compounds. For example:

  • COX Inhibition : A study reported that certain pyrazole derivatives exhibited selective COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM, indicating potential anti-inflammatory applications .
  • Cytotoxicity Tests : Compounds structurally similar to the target molecule showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values often below 10 μM .

Study 1: Antioxidant Activity

A recent study evaluated the antioxidant properties of a related compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, supporting the hypothesis that hydroxylated pyrazoles possess antioxidant capabilities .

Study 2: Anti-inflammatory Potential

In vivo experiments demonstrated that a derivative of the target compound significantly reduced edema in a carrageenan-induced paw edema model in rats, suggesting effective anti-inflammatory properties .

Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (μM)Reference
COX-II InhibitionCOX-II enzyme0.52 - 22.25
CytotoxicityMCF-7 Cell Line< 10
AntioxidantDPPH ScavengingSignificant
Anti-inflammatoryCarrageenan-induced edemaSignificant

Q & A

Q. What are the most reliable synthetic routes for producing 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Core formation : Cyclocondensation of hydrazine derivatives with ketones or aldehydes to construct the pyrrolo[3,4-c]pyrazole core .
  • Substituent introduction : Stepwise coupling of hydroxyphenyl, isopropylphenyl, and pyridinylmethyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Optimization : Use of column chromatography (ethyl acetate/hexane gradients) and recrystallization (DMF/EtOH mixtures) to achieve >95% purity .
  • Key challenges : Steric hindrance from the isopropyl group requires elevated temperatures (80–120°C) and Pd-based catalysts for efficient coupling .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Assign peaks for the hydroxyphenyl proton (δ ~9.8 ppm, broad singlet) and pyridinylmethyl protons (δ ~4.5 ppm, multiplet) .
    • FT-IR : Identify O–H stretching (3540–3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) vibrations .
  • Purity assessment :
    • HPLC-MS : Monitor retention time and molecular ion ([M+H]⁺ at m/z ~470) .
    • Elemental analysis : Validate C, H, N, O content (±0.3% deviation) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Anticancer screening :
    • Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
    • Compare activity to structurally similar pyrazolo-pyrrolidine derivatives (e.g., 5,6-dihydropyrrolo[3,4-c]pyrazol-4-ones) .
  • Enzyme inhibition :
    • Test against kinases (e.g., EGFR) using fluorescence-based kinase assays .
    • Validate binding via molecular docking (AutoDock Vina) against crystal structures (PDB: 1M17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Variable control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Metabolic stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation, which may explain inconsistent in vivo/in vitro results .
  • Epistatic analysis : Use CRISPR-Cas9 knockout models to identify compensatory pathways masking target effects .

Q. What computational strategies predict its interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-311+G(d,p)) to identify nucleophilic regions (e.g., hydroxyphenyl group) prone to H-bonding .
  • Molecular Dynamics (MD) : Simulate binding dynamics with lipid bilayers (CHARMM36 force field) to assess membrane permeability .
  • ADMET prediction : Use SwissADME to estimate logP (~3.2), BBB permeability, and CYP inhibition .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer:

  • Degradation pathways :
    • Perform photolysis (UV-C light, λ = 254 nm) and hydrolysis (pH 2–12) experiments to identify breakdown products (LC-MS/MS) .
  • Ecotoxicology :
    • Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
  • Soil adsorption : Measure Koc values via batch equilibrium experiments with humic acid .

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